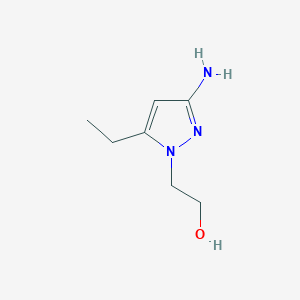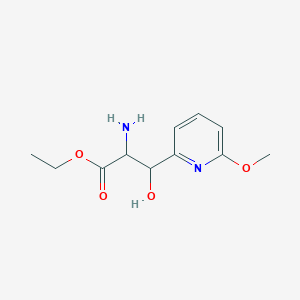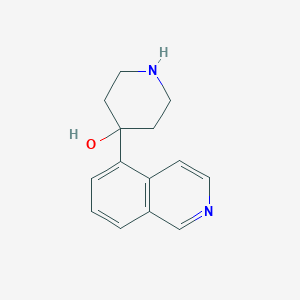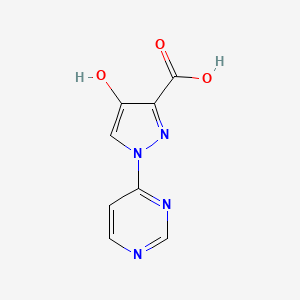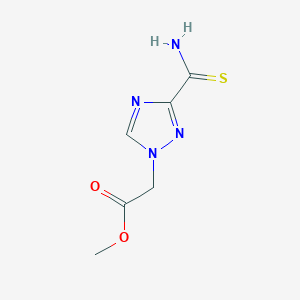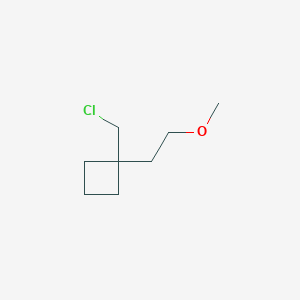
1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane is an organic compound characterized by a cyclobutane ring substituted with a chloromethyl group and a 2-methoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid in the presence of a catalyst.
Attachment of the 2-Methoxyethyl Group: The 2-methoxyethyl group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the 2-methoxyethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of carbonyl-containing products.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutane derivatives with reduced functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products:
Substitution: Products include derivatives where the chlorine atom is replaced by other functional groups.
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products include cyclobutane derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1-(2-methoxyethyl)cyclobutane depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would involve interactions with molecular targets, potentially affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)cyclobutane: Lacks the 2-methoxyethyl group, leading to different reactivity and applications.
1-(2-Methoxyethyl)cyclobutane: Lacks the chloromethyl group, resulting in different chemical behavior.
1-(Chloromethyl)-1-(2-hydroxyethyl)cyclobutane: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its reactivity and applications.
Eigenschaften
Molekularformel |
C8H15ClO |
|---|---|
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
1-(chloromethyl)-1-(2-methoxyethyl)cyclobutane |
InChI |
InChI=1S/C8H15ClO/c1-10-6-5-8(7-9)3-2-4-8/h2-7H2,1H3 |
InChI-Schlüssel |
OZJKKRTVRJNSEN-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1(CCC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



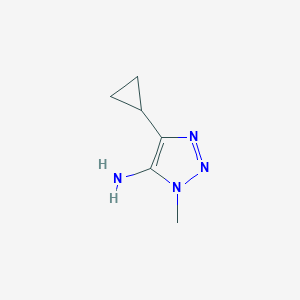

![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)
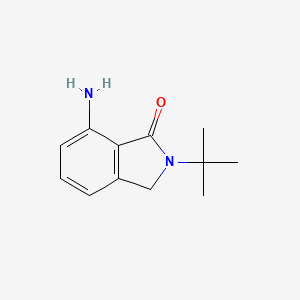
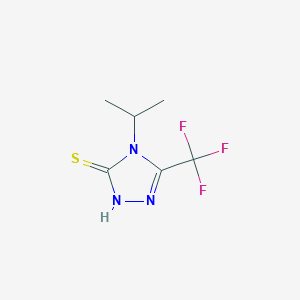
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
